molecular formula C16H13NO2 B5257925 3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide

3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide

Cat. No.: B5257925
M. Wt: 251.28 g/mol
InChI Key: PMWZOEUCNNFFKC-UHFFFAOYSA-N
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Description

3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide is a compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound combines the furan ring with a naphthalene moiety, making it a unique and potentially valuable chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide typically involves the following steps:

    Preparation of 3-Methyl-furan-2-carboxylic acid: This can be achieved through the oxidation of 3-Methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the Amide: The carboxylic acid is then reacted with naphthalen-2-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated, nitrated, or sulfonated furan derivatives.

Scientific Research Applications

3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide involves its interaction with specific molecular targets. The furan ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A simpler furan derivative with similar reactivity.

    Furan-2,5-dicarboxylic Acid: An oxidized form of furan with two carboxylic acid groups.

    Naphthalene-2-carboxamide: A compound with a similar naphthalene moiety but lacking the furan ring.

Uniqueness

3-Methyl-furan-2-carboxylic acid naphthalen-2-ylamide is unique due to its combination of a furan ring and a naphthalene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-N-naphthalen-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-8-9-19-15(11)16(18)17-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZOEUCNNFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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